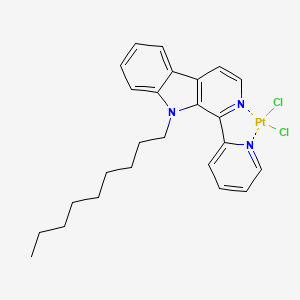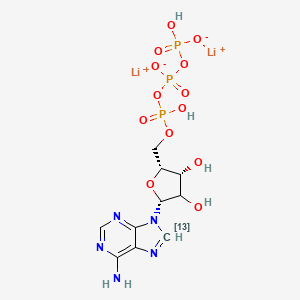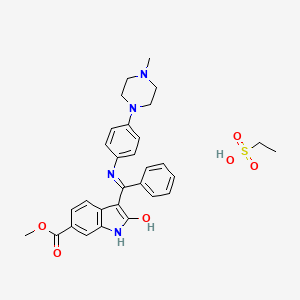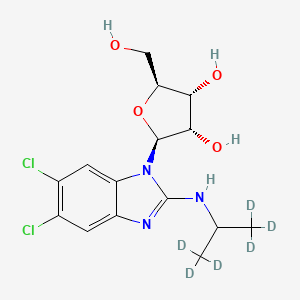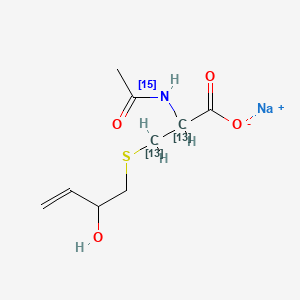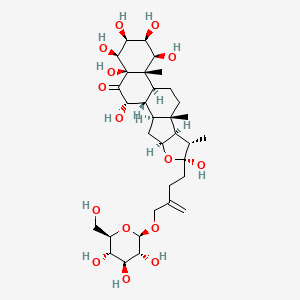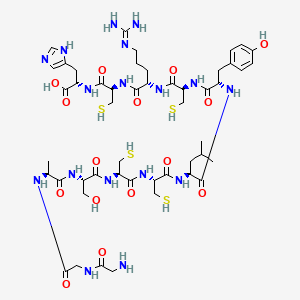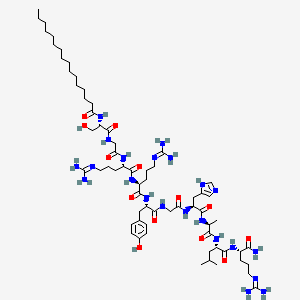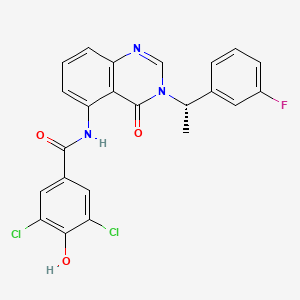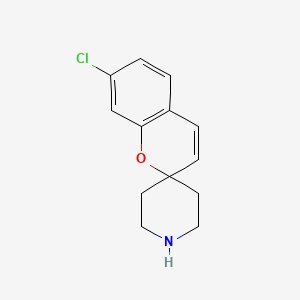
5-HT2CR agonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-HT2CR agonist 1 is a compound that activates the 5-hydroxytryptamine 2C receptor, a subtype of the serotonin receptor family. These receptors are primarily found in the central nervous system and play a crucial role in regulating mood, anxiety, feeding behavior, and other physiological processes. The activation of 5-hydroxytryptamine 2C receptors has been investigated for potential therapeutic applications in treating obesity, psychiatric disorders, sexual dysfunction, and urinary incontinence .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-HT2CR agonist 1 typically involves multiple steps, including the formation of the core structure and subsequent functionalization. One common method involves the use of a precursor molecule that undergoes a series of chemical reactions, such as nucleophilic substitution, reduction, and cyclization, to form the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters and minimize the risk of contamination .
化学反応の分析
Types of Reactions
5-HT2CR agonist 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
5-HT2CR agonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of serotonin receptors and their interactions with other molecules.
Biology: Investigated for its role in regulating feeding behavior, mood, and anxiety in animal models.
Medicine: Explored as a potential therapeutic agent for treating obesity, depression, and other psychiatric disorders.
Industry: Utilized in the development of new drugs targeting serotonin receptors for various medical conditions
作用機序
The mechanism of action of 5-HT2CR agonist 1 involves binding to and activating the 5-hydroxytryptamine 2C receptor. This activation leads to a series of intracellular signaling events, including the accumulation of inositol phosphate and an increase in intracellular calcium levels. These signaling pathways ultimately result in the modulation of neurotransmitter release and neuronal activity, which can influence mood, appetite, and other physiological processes .
類似化合物との比較
5-HT2CR agonist 1 can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific binding affinity and selectivity for the 5-hydroxytryptamine 2C receptor, which makes it a valuable tool for studying the physiological and pharmacological roles of this receptor subtype .
特性
分子式 |
C13H14ClNO |
|---|---|
分子量 |
235.71 g/mol |
IUPAC名 |
7-chlorospiro[chromene-2,4'-piperidine] |
InChI |
InChI=1S/C13H14ClNO/c14-11-2-1-10-3-4-13(16-12(10)9-11)5-7-15-8-6-13/h1-4,9,15H,5-8H2 |
InChIキー |
OSLHZPLWTXHOAZ-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC12C=CC3=C(O2)C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12384570.png)
